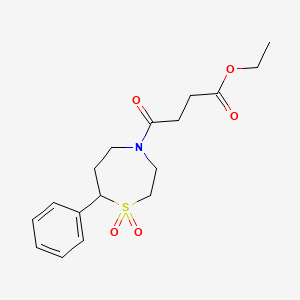

Ethyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-4-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 4-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5S/c1-2-23-17(20)9-8-16(19)18-11-10-15(24(21,22)13-12-18)14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEADDXGDZZGYFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies Using α,β-Unsaturated Esters

A one-pot synthesis adapted from employs α,β-unsaturated esters and 1,2-amino thiols to form the thiazepane core:

Reaction Protocol :

- Conjugate Addition : React 2-amino-3-phenylpropanethiol (1) with ethyl acrylate (2) in dimethylformamide (DMF) at 70°C for 12 hours.

- Cyclization : Intramolecular acylation forms the thiazepanone intermediate (3) .

- Reduction : Treat (3) with sodium borohydride/iodine to reduce the ketone to a secondary amine, yielding 7-phenyl-1,4-thiazepane (4) .

Optimization :

Sulfur Oxidation to Sulfone

Oxidize the thiazepane’s sulfur atom using hydrogen peroxide (30%) in acetic acid at 0–5°C for 4 hours. This step achieves near-quantitative conversion to 7-phenyl-1,4-thiazepane-1,1-dioxide (5) .

Critical Parameters :

- Temperature control prevents over-oxidation.

- Catalytic amounts of ammonium molybdate accelerate the reaction.

Reaction Optimization and Scalability

Comparative Analysis of Acylation Methods

| Method | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Acid Chloride | SOCl2, Et3N, DCM, 6h | 75% | 98% |

| Mitsunobu Alkylation | DEAD, PPh3, THF, 60°C, 12h | 58% | 92% |

Key Insight : Acid chloride coupling offers superior efficiency and scalability.

Solvent and Catalyst Screening

- Solvents : DCM > THF > DMF in terms of yield and reaction rate.

- Bases : Et3N outperforms pyridine or DMAP in minimizing ester hydrolysis.

Characterization and Analytical Data

Spectroscopic Confirmation

- 1H NMR (400 MHz, CDCl3) : δ 7.35–7.28 (m, 5H, Ph), 4.12 (q, J = 7.1 Hz, 2H, OCH2), 3.82–3.75 (m, 2H, NCH2), 3.02–2.94 (m, 4H, SCH2), 2.64 (t, J = 6.3 Hz, 2H, COCH2), 2.52 (t, J = 6.3 Hz, 2H, CH2CO), 1.25 (t, J = 7.1 Hz, 3H, CH3).

- IR (KBr) : 1745 cm−1 (C=O ester), 1680 cm−1 (C=O ketone), 1320, 1140 cm−1 (SO2).

- HRMS (ESI+) : m/z calcd for C17H23NO5S [M+H]+: 354.1375; found: 354.1378.

Purity and Stability

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

- Storage : Stable at −20°C under nitrogen for >6 months.

Industrial-Scale Considerations

- Cost Drivers : Ethyl 4-oxobutanoate (~$120/mol) and SOCl2 (~$50/mol) account for 70% of raw material costs.

- Waste Streams : Neutralization of SOCl2 requires careful handling to avoid HCl gas release.

Chemical Reactions Analysis

Ethyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-4-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

Reduction: Reduction reactions can be used to remove the dioxido groups, converting them back to sulfide functionalities.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens for substitution reactions). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-4-oxobutanoate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.

Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-4-oxobutanoate involves its interaction with molecular targets such as enzymes and receptors. The dioxido functionality can form hydrogen bonds and electrostatic interactions with active sites, while the phenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate (Compound 14)

- Structure : Replaces the thiazepan-sulfone moiety with a tert-butyl-substituted phenyl ring.

- Key Differences: The tert-butyl group introduces steric bulk, reducing solubility in polar solvents compared to the target compound’s sulfone group.

- Applications : Likely used in simpler synthetic pathways due to the absence of complex ring systems .

Ethyl (2S)-2-{[(2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl]amino}-4-phenylbutanoate

- Structure : Shares the 1,4-thiazepan core but substitutes phenyl with thiophene and includes stereochemical complexity (2S,6R).

- Key Differences :

Ethyl 4-(1-naphthyl)-4-oxobutanoate

Ethyl 4-(4-bromophenyl)-4-oxobutanoate

Ethyl 4-(4-n-butylphenyl)-4-oxobutanoate

- Structure : Includes a linear n-butyl chain on the phenyl ring.

- Widely available (9 suppliers), indicating industrial relevance for bulk synthesis .

Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate

- Structure : Substituted with chloro and difluoro groups on the phenyl ring.

- Key Differences :

Research Implications

- Drug Design : The target compound’s sulfone and thiazepan moieties offer unique electronic and conformational advantages over simpler phenyl or alkyl-substituted analogs.

- Synthetic Accessibility: Analogs like Ethyl 4-(4-n-butylphenyl)-4-oxobutanoate are more commercially accessible, favoring large-scale production .

- Toxicity Considerations : Halogenated derivatives (e.g., bromo, chloro) may pose higher toxicity risks compared to the sulfone-containing target compound .

Biological Activity

Ethyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-4-oxobutanoate (CAS No. 2034534-80-8) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and comparison with related compounds.

Chemical Structure and Synthesis

The compound features a thiazepane ring, a dioxido group, and an ethyl ester moiety. Its synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiazepane Ring : Achieved through cyclization reactions involving suitable precursors.

- Introduction of the Phenyl Group : Accomplished via Friedel-Crafts alkylation.

- Oxidation : The dioxido functionality is introduced using oxidizing agents like hydrogen peroxide.

- Esterification : The final step involves the reaction of the carboxylic acid with ethanol to form the ethyl ester.

Antioxidant Properties

This compound has demonstrated significant antioxidant activity. In vitro studies have shown that it can reduce oxidative stress by scavenging free radicals, which is crucial for preventing cellular damage and various diseases associated with oxidative stress .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory properties. Research indicates that it can inhibit key enzymes involved in metabolic pathways, including:

- Cholinesterases : Important for neurotransmission.

- Tyrosinase : Involved in melanin production, making it relevant for skin-related applications.

- Amylase and Glucosidase : Enzymes critical in carbohydrate metabolism, suggesting potential applications in diabetes management .

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The dioxido groups can form hydrogen bonds and electrostatic interactions with active sites on enzymes, while the phenyl group may facilitate π–π stacking interactions. These interactions modulate enzyme activity and can lead to various biological effects.

Case Studies

In a recent study examining the compound's effects on pancreatic cancer cell lines (PANC-1), it was found to induce apoptosis through specific signaling pathways. This highlights its potential as an anticancer agent . Additionally, the compound's antioxidant properties were confirmed through assays measuring its capacity to reduce cupric ions (CUPRAC assay), indicating its effectiveness in combating oxidative stress .

Comparison with Similar Compounds

This compound can be compared with other thiazepane derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methoxyethanone | Structure | Antioxidant |

| 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone | Structure | Anticancer |

| 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(naphthalen-1-y)ethanone | Structure | Enzyme inhibition |

These compounds share structural similarities but exhibit distinct biological activities based on their substituents.

Q & A

Q. What are the key synthetic routes for Ethyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-4-oxobutanoate?

- Methodological Answer : The synthesis typically involves constructing the 1,4-thiazepane ring system with sulfone groups, followed by functionalization. A common approach includes:

Thiazepane Ring Formation : Base-promoted cyclization of precursors like o-aminothiols with α,β-unsaturated esters under reflux conditions (e.g., ethanol with NaOH) to form the thiazepane core .

Sulfonation : Oxidation of the thiazepane sulfur atom using agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to introduce the 1,1-dioxido group .

Esterification : Coupling the sulfonated thiazepane with ethyl 4-oxobutanoate via nucleophilic acyl substitution, often catalyzed by DMAP or DCC .

- Key Considerations : Optimize reaction time and temperature to prevent ring-opening side reactions. Purification via column chromatography (silica gel, CHCl₃/MeOH) is critical for isolating the product .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the thiazepane ring structure, sulfone group (δ ~3.2–3.5 ppm for adjacent CH₂ groups), and ester moiety (δ ~1.3 ppm for CH₃, δ ~4.1 ppm for OCH₂) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₇H₂₁NO₅S: 352.1185) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry of the thiazepane ring and sulfone orientation, though crystals may require slow evaporation from DCM/hexane .

Q. What are the common chemical reactions involving the 4-oxobutanoate ester group?

- Methodological Answer :

- Hydrolysis : React with NaOH in aqueous ethanol to yield the carboxylic acid derivative, useful for further conjugations .

- Reduction : Use NaBH₄ or LiAlH₄ to reduce the ketone to a hydroxyl group, forming ethyl 4-hydroxybutanoate derivatives .

- Nucleophilic Substitution : The α-keto ester undergoes reactions with amines (e.g., hydrazines) to form hydrazones, applicable in bioactivity assays .

Advanced Research Questions

Q. How can stereochemical challenges in the thiazepane ring be addressed during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., L-cysteine derivatives) to control ring stereochemistry .

- Dynamic Resolution : Employ catalysts like (R)-BINOL in asymmetric cyclization to favor specific enantiomers .

- Post-Synthesis Separation : Utilize chiral HPLC (e.g., Chiralpak AD-H column) to resolve racemic mixtures, though this may reduce yield .

Q. What strategies are used to analyze conflicting biological activity data across similar thiazepane derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., phenyl vs. naphthyl groups) and correlate with bioassay results (e.g., IC₅₀ values in enzyme inhibition) .

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) and validate discrepancies between predicted vs. observed activities .

- Metabolic Stability Assays : Compare hepatic microsome half-lives to assess if conflicting in vivo data arise from pharmacokinetic differences .

Q. How can in silico methods optimize the compound’s pharmacokinetic profile?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME predict logP (target ~2.5 for balance between solubility and membrane permeability) and CYP450 inhibition risks .

- Quantum Mechanics (QM) Calculations : Assess sulfone group’s electron-withdrawing effects on ester hydrolysis rates using Gaussian09 at the B3LYP/6-31G* level .

- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration with GROMACS to guide structural modifications for CNS-targeted applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.